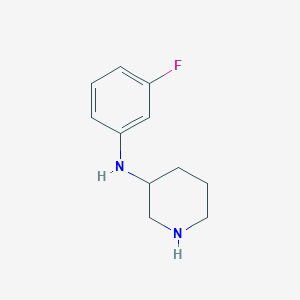![molecular formula C11H8F3N3O2 B5370951 N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5370951.png)
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide (also known as TFMN) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including drug discovery, neuroscience, and cancer research.
科学研究应用
TFMN has shown potential in various scientific research applications. In drug discovery, TFMN has been used as a lead compound for the development of new drugs targeting cancer and neurological disorders. TFMN has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In neuroscience research, TFMN has been used to study the role of ion channels in neuronal signaling. Additionally, TFMN has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
作用机制
The mechanism of action of TFMN is not fully understood, but it is believed to act as an inhibitor of certain ion channels and enzymes. TFMN has been shown to selectively block the activity of TRPV1, a calcium channel that plays a role in pain perception. TFMN has also been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting these targets, TFMN may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
TFMN has been shown to have a range of biochemical and physiological effects. In animal studies, TFMN has been shown to reduce pain and inflammation. TFMN has also been shown to have anti-tumor effects in cancer cell lines. Additionally, TFMN has been shown to modulate the activity of ion channels and enzymes involved in neuronal signaling.
实验室实验的优点和局限性
One advantage of using TFMN in lab experiments is its high purity level and low cost. TFMN is also relatively stable, making it easy to handle and store. However, one limitation of using TFMN is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in vivo. Additionally, the mechanism of action of TFMN is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for the study of TFMN. One potential direction is the development of TFMN-based fluorescent probes for imaging cellular processes. Another direction is the study of TFMN in animal models of inflammatory diseases to determine its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of TFMN and its potential targets in various applications.
In conclusion, TFMN is a promising compound for scientific research with potential applications in drug discovery, neuroscience, and cancer research. Its synthesis is relatively simple and cost-effective, and it has shown a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of TFMN that could lead to new discoveries and potential therapeutic agents.
合成方法
The synthesis of TFMN involves the reaction of 3-(trifluoromethyl)benzonitrile with N-methyl-1,2,4-oxadiazole-5-carboxamide in the presence of a base catalyst. This reaction yields TFMN as a white crystalline solid with a high purity level. The synthesis of TFMN is relatively simple and can be carried out on a large scale, making it a cost-effective compound for scientific research.
属性
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-15-9(18)10-16-8(17-19-10)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJEYLZMYVZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)

![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
![2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)
![ethyl [(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5370934.png)
![N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5370958.png)
![(2S)-2-amino-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5370963.png)
![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)